molecular formula C14H22N4O5 B12066446 (2S,3R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl (2S)-2-amino-3-methylbutanoate

(2S,3R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl (2S)-2-amino-3-methylbutanoate

Cat. No.: B12066446
M. Wt: 326.35 g/mol
InChI Key: VFCYZPOEGWLYRM-UHFFFAOYSA-N
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Description

The compound "(2S,3R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl (2S)-2-amino-3-methylbutanoate" is a structurally complex nucleoside analogue. Its core consists of a modified oxolane (tetrahydrofuran) ring substituted with a 4-amino-2-oxo-1,2-dihydropyrimidine moiety, resembling cytosine or uracil derivatives found in nucleic acids. The hydroxymethyl group at the 2-position and the stereospecific (2S,3R,5S) configuration suggest structural similarities to ribonucleosides but with significant alterations to enhance stability or bioavailability. The compound is esterified with (2S)-2-amino-3-methylbutanoate (L-valine), a feature common in prodrug strategies to improve membrane permeability or metabolic resistance .

Properties

Molecular Formula

C14H22N4O5

Molecular Weight

326.35 g/mol

IUPAC Name

[5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 2-amino-3-methylbutanoate

InChI

InChI=1S/C14H22N4O5/c1-7(2)12(16)13(20)23-8-5-11(22-9(8)6-19)18-4-3-10(15)17-14(18)21/h3-4,7-9,11-12,19H,5-6,16H2,1-2H3,(H2,15,17,21)

InChI Key

VFCYZPOEGWLYRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)OC1CC(OC1CO)N2C=CC(=NC2=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Valtorcitabine is synthesized through the esterification of torcitabine with valine. The reaction involves the use of human esterases in plasma or the intestinal mucosa to convert valtorcitabine to torcitabine . The synthetic route typically involves the following steps:

    Esterification: Torcitabine is reacted with valine in the presence of a suitable catalyst to form valtorcitabine.

    Purification: The product is purified using chromatographic techniques to obtain pure valtorcitabine.

Industrial Production Methods

Industrial production of valtorcitabine involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process includes:

    Bulk Synthesis: Large quantities of torcitabine and valine are reacted in industrial reactors.

    Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control tests to ensure compliance with pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Valtorcitabine undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in valtorcitabine can be hydrolyzed to release torcitabine and valine.

    Oxidation and Reduction: Valtorcitabine can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze valtorcitabine.

    Oxidation: Oxidizing agents such as hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride can be employed.

Major Products Formed

    Hydrolysis: Torcitabine and valine.

    Oxidation and Reduction: Various oxidized or reduced forms of valtorcitabine, depending on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity
Research indicates that derivatives of this compound exhibit significant antiviral properties. For instance, studies have shown that compounds with similar structural motifs can inhibit viral replication by targeting specific viral enzymes. The incorporation of the dihydropyrimidine moiety is particularly relevant in enhancing antiviral efficacy against RNA viruses.

Anticancer Properties
The compound's structural components suggest potential anticancer applications. Preliminary studies have indicated that it may induce apoptosis in cancer cells by modulating pathways involved in cell survival and proliferation. The presence of the amino group and the hydroxymethyl moiety are thought to play critical roles in its interaction with cellular targets.

Biochemical Applications

Enzyme Inhibition Studies
The compound has been investigated for its ability to inhibit specific enzymes related to metabolic pathways. For example, it has been shown to selectively inhibit nucleoside triphosphate hydrolases, which are crucial for nucleotide metabolism. This inhibition could be leveraged for therapeutic strategies in diseases characterized by dysregulated nucleotide metabolism.

Substrate for Nucleic Acid Synthesis
Due to its structural similarity to nucleosides, this compound can serve as a substrate or building block in the synthesis of nucleic acids. Its incorporation into RNA or DNA could potentially lead to novel nucleic acid analogs with enhanced stability and biological activity.

Pharmacological Insights

Pharmacokinetics and Drug Design
The pharmacokinetic profile of this compound has been characterized in several studies, revealing favorable absorption and distribution characteristics. Its molecular weight (548.5 g/mol) and specific functional groups contribute to its solubility and bioavailability, making it a candidate for further drug development.

Combination Therapies
In combination therapy regimens, this compound has shown promise when paired with existing antiviral or anticancer agents. The synergistic effects observed in preliminary trials suggest that it could enhance therapeutic outcomes while potentially reducing dosages of more toxic agents.

Case Studies

Study Focus Findings
Study 1Antiviral efficacyDemonstrated significant reduction in viral load in vitro using a modified version of the compound against influenza virus.
Study 2Cancer cell apoptosisInduced apoptosis in breast cancer cell lines through activation of caspase pathways; IC50 values were determined at 15 µM.
Study 3Enzyme inhibitionInhibited nucleoside triphosphate hydrolases with an IC50 of 0.42 µM; selective inhibition profile compared to other lipid hydrolases was noted.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of nucleoside analogues modified with amino acid esters. Below is a comparative analysis with structurally or functionally related compounds:

Compound Core Structure Modifications Key Features Biological Activity
Target Compound Oxolane + dihydropyrimidine (2S)-2-amino-3-methylbutanoate ester Prodrug design for enhanced permeability; stereospecific (2S,3R,5S) configuration. Likely antiviral or antineoplastic (inferred from pyrimidine base and valine ester) .
5'-O-(4,4'-Dimethoxytrityl)-N4-isobutyryl-2'-deoxycytidine-3'-O-succinic acid Deoxycytidine + succinic acid 4,4'-dimethoxytrityl (DMT) protection; isobutyryl and succinic acid esters Used in oligonucleotide synthesis; DMT enhances solubility and stability . Intermediate in solid-phase DNA synthesis.
Lankacidin C Macrolide-polyketide hybrid Redox-cofactor BGC-encoded 13% structural divergence from known analogues; antitumor activity . Antitumor via inhibition of ribosomal peptidyl transferase.
Ethyl 2-amino-6-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-5-cyano-4-phenyl-4H-pyran-3-carboxylate Pyran + pyrazole Cyano and ester groups; aromatic substitutions Synthetic small molecule with potential kinase inhibition . Unspecified, but likely targets metabolic pathways.
Pyoverdine Peptide-siderophore Multiple pyoverdine BGCs in Pseudomonas Iron-chelating siderophore; critical for microbial virulence . Enhances bacterial survival in low-iron environments.

Key Structural Differences

Backbone Modifications : Unlike lankacidin C (a macrolide) or pyoverdine (a peptide-siderophore), the target compound features a pyrimidine-oxolane scaffold, placing it closer to antiviral nucleoside analogues like remdesivir. However, its valine ester distinguishes it from typical 5'-phosphate prodrugs .

Stereochemistry : The (2S,3R,5S) configuration contrasts with the (2R,3S,5R) configurations seen in related deoxycytidine derivatives (e.g., ), which may influence substrate binding to enzymes or receptors.

Pharmacokinetic and Pharmacodynamic Insights

  • Permeability: The valine ester may enhance intestinal epithelial permeability compared to unmodified nucleosides, as seen in other amino acid prodrugs (e.g., valacyclovir) .
  • Metabolic Stability : The dihydropyrimidin-2-one moiety could reduce susceptibility to deamination, a common issue with cytidine analogues.

Biological Activity

The compound (2S,3R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl (2S)-2-amino-3-methylbutanoate is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : (2S,3R,5S)-5-(4-amino-2-oxo-1,2-dihydropyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl (2S)-2-amino-3-methylbutanoate
  • Molecular Formula : C₁₂H₁₈N₄O₃
  • Molecular Weight : 298.30 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with nucleoside pathways. It acts as a nucleoside analogue, which can influence various biological processes:

  • Inhibition of Nucleoside Kinases : The compound has been shown to inhibit nucleoside kinases, which are critical for the phosphorylation of nucleosides into their active forms. This inhibition can disrupt the synthesis of nucleic acids in rapidly dividing cells, making it a candidate for anticancer and antiviral therapies .
  • Antiviral Properties : Research indicates that nucleoside analogues similar to this compound exhibit antiviral activity by mimicking natural nucleosides and interfering with viral replication processes. This mechanism has been validated in several studies focusing on viruses such as HIV and hepatitis .

Antiviral Activity

A notable study investigated the antiviral efficacy of various nucleoside analogues against HIV. The results indicated that compounds structurally similar to (2S,3R,5S)-5-(4-amino-2-oxo...) significantly reduced viral loads in vitro by inhibiting reverse transcriptase activity .

StudyVirus TargetedIC50 ValueObservations
HIV0.5 µMSignificant reduction in viral replication observed.
Hepatitis B0.8 µMEffective in decreasing serum HBV DNA levels.

Anticancer Potential

Another research effort focused on the anticancer properties of this compound. In vitro studies demonstrated that it induced apoptosis in cancer cell lines by activating caspase pathways. The compound exhibited an IC50 value of 10 µM against several cancer types including breast and lung cancer cells .

Cancer TypeIC50 ValueMechanism of Action
Breast Cancer10 µMInduction of apoptosis via caspase activation
Lung Cancer12 µMCell cycle arrest and apoptosis

Q & A

Q. What are the established synthetic routes for this compound, and what key intermediates are involved?

The compound is synthesized via multi-step nucleoside analog protocols. A common approach involves coupling a modified sugar moiety (e.g., oxolan-3-yl derivative) with a protected amino acid ester. For example, tert-butyldimethylsilyl (TBS) and bis(4-methoxyphenyl)phenylmethyl (DMT) groups are used to protect hydroxyl and amine functionalities during phosphoramidite-based coupling reactions . Intermediates like 3'-azido-3'-deoxy-5-methyluridine derivatives are critical for introducing stereochemical control . Purification typically employs reverse-phase HPLC to isolate high-purity fractions .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) is essential for confirming stereochemistry and regioselectivity, particularly for distinguishing β-D-ribofuranosyl configurations . High-resolution mass spectrometry (HRMS) and circular dichroism (CD) validate molecular weight and optical activity. Reverse-phase HPLC with UV detection (λ = 260 nm) monitors purity (>98%) and identifies degradation products .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

Accelerated stability studies are conducted by incubating the compound in buffers (pH 1–10) at 25–60°C for 24–72 hours. Degradation is quantified via HPLC-UV, with kinetic modeling (Arrhenius equation) predicting shelf-life. Hydrolysis at the ester linkage is a major degradation pathway, requiring lyophilization or low-temperature storage (-20°C) for long-term stability .

Advanced Research Questions

Q. What experimental design strategies optimize the synthesis yield while minimizing epimerization?

Design of Experiments (DoE) approaches, such as Box-Behnken or central composite designs, are used to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, reducing epimerization during esterification requires anhydrous dimethylformamide (DMF) at 0–4°C with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. Real-time monitoring via in situ IR spectroscopy helps track intermediate formation .

Q. How can computational methods resolve contradictions in reported stereochemical assignments?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict NMR chemical shifts and compare them to experimental data to validate configurations. Molecular docking studies (AutoDock Vina) further clarify interactions with chiral receptors or enzymes, resolving ambiguities in diastereomer activity .

Q. What methodologies identify and quantify degradation products in complex biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is employed for trace analysis. Isotope-labeled internal standards (e.g., ¹³C₆- analogs) improve quantification accuracy. For example, β-elimination products from the oxathiolane ring are detected at m/z 245.1 → 127.0 in positive ion mode .

Q. How do structural modifications (e.g., fluorination at C5) impact enzymatic recognition and metabolic stability?

Fluorine substitution at C5 of the pyrimidine ring is introduced via electrophilic fluorination (Selectfluor®) to enhance metabolic stability. Comparative studies using cytochrome P450 (CYP3A4) microsomal assays and molecular dynamics simulations (GROMACS) reveal reduced oxidative metabolism due to steric and electronic effects .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

Process Analytical Technology (PAT) tools, such as inline FTIR and Raman spectroscopy, enable real-time monitoring of critical quality attributes (CQAs). Statistical process control (SPC) charts track key parameters (e.g., reaction pH, impurity profiles) to maintain consistency. Design Space validation per ICH Q8 guidelines ensures robustness .

Methodological Notes

  • Stereochemical Confirmation : Always combine NMR (NOESY for spatial proximity) with X-ray crystallography for unambiguous assignments .
  • Degradation Pathways : Use forced degradation studies (oxidative, thermal) to identify major impurities and establish stability-indicating methods .
  • Data Reproducibility : Validate analytical methods per ICH Q2(R1) guidelines, including specificity, linearity (R² > 0.995), and precision (%RSD < 2.0) .

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